5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride: is a heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, which are both significant in the field of organic chemistry due to their unique properties and wide range of applications . This compound is often used as a building block in the synthesis of more complex molecules and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as pexidartinib, a kinase inhibitor drug, have been reported to inhibit multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for their inhibitory activity .
Biochemical Pathways
Related compounds like pexidartinib are known to affect pathways involving csf-1r, c-kit, and flt-3 .
Result of Action
Similar compounds have been reported to significantly reduce the migration and invasion abilities of certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, the production of 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrrolopyridines .
Scientific Research Applications
Chemistry: 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of various biologically active molecules. It serves as a scaffold for the design of new drugs and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl group at the 5-position.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with the methyl group at the 2-position instead of the 5-position.
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A compound with an iodine atom and a formyl group attached to the pyridine ring.
Uniqueness: The presence of the methyl group at the 5-position in 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride imparts unique chemical properties, such as increased stability and reactivity in certain reactions.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-8(7)10-5-6;/h2-5H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIYYUMTKZIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.